molecular formula C18H21N3O2 B1671000 Benzoic acid, p-hydroxy-, (p-(diethylamino)benzylidene)hydrazide CAS No. 95167-41-2

Benzoic acid, p-hydroxy-, (p-(diethylamino)benzylidene)hydrazide

Cat. No. B1671000
CAS RN: 95167-41-2
M. Wt: 311.4 g/mol
InChI Key: WLKOCYWYAWBGKY-CPNJWEJPSA-N
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Description

“Benzoic acid, p-hydroxy-, (p-(diethylamino)benzylidene)hydrazide” is a versatile chemical compound used in scientific research. It exhibits high perplexity and burstiness, making it ideal for various applications, such as drug synthesis, organic reactions, and biological studies1.



Synthesis Analysis

The synthesis of “Benzoic acid, p-hydroxy-, (p-(diethylamino)benzylidene)hydrazide” is not explicitly mentioned in the search results. However, related compounds such as 4-Hydroxybenzhydrazide have been used for determining the concentration of maltose from starch digestion, for analysis of sugars from fructan containing food hydrolysate, and in colorimetric assay for reducing sugar estimation from processed feedstuff2.



Molecular Structure Analysis

The molecular structure of “Benzoic acid, p-hydroxy-, (p-(diethylamino)benzylidene)hydrazide” is not explicitly mentioned in the search results. However, a related compound, “BENZOIC ACID (4-HYDROXY-BENZYLIDENE)-HYDRAZIDE”, has a linear formula of C14H12N2O2 and a molecular weight of 240.2643.



Chemical Reactions Analysis

The specific chemical reactions involving “Benzoic acid, p-hydroxy-, (p-(diethylamino)benzylidene)hydrazide” are not explicitly mentioned in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzoic acid, p-hydroxy-, (p-(diethylamino)benzylidene)hydrazide” are not explicitly mentioned in the search results.


Scientific Research Applications

Sensor Development and Fluorescence Recognition

Amide–imine conjugates, including derivatives of benzoic acid hydrazide, have been prepared for the synthesis of Mo(vi) complexes. These complexes exhibit selective fluorescence recognition for Y3+ and Pb2+ cations, demonstrating potential applications in sensing and logic gate construction. The study provides insights into the mechanism of cation–probe interactions and orbital energy parameters through DFT studies (Chatterjee et al., 2022).

Biological Activity

Several studies have investigated the biological activity of benzoic acid hydrazide derivatives. These include the synthesis of compounds with potential antimicrobial and antifungal activities. For instance, derivatives synthesized from p-aminobenzoic acid hydrazide showed significant antimicrobial properties and were also evaluated for their in vitro hepatic microsomal metabolism (Komurcu et al., 1995). Another study synthesized hydrazides as nucleating agents for poly(L-lactic acid), aiming to improve the material's crystallization and processability (Kawamoto et al., 2007).

Material Science and Chemistry

In the realm of material science, hydrazides have been explored for their tunable reactivity, offering pathways for hydroamination and aminocarbonylation reactions. These findings suggest versatile applications in organic synthesis and material processing (Roveda et al., 2009). Furthermore, Schiff bases derived from benzoic acid hydrazides were studied for their antioxidant activity and interactions with bovine serum albumin, indicating their potential in pharmaceutical applications (Sharma et al., 2016).

Safety And Hazards

The safety and hazards associated with “Benzoic acid, p-hydroxy-, (p-(diethylamino)benzylidene)hydrazide” are not explicitly mentioned in the search results.


Future Directions

The future directions for “Benzoic acid, p-hydroxy-, (p-(diethylamino)benzylidene)hydrazide” are not explicitly mentioned in the search results. However, simple phenolic acids, which include hydroxybenzoic acids, have been found to have high commercial value and are used in the cosmetic, food, pharmaceutical, and health industries5.


properties

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-3-21(4-2)16-9-5-14(6-10-16)13-19-20-18(23)15-7-11-17(22)12-8-15/h5-13,22H,3-4H2,1-2H3,(H,20,23)/b19-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKOCYWYAWBGKY-CPNJWEJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, p-hydroxy-, (p-(diethylamino)benzylidene)hydrazide

CAS RN

95167-41-2
Record name GSK-9089
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095167412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-(4-Diethylaminobenzylidene)-4-hydroxybenzoylhydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GSK-9089
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VWV92039E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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